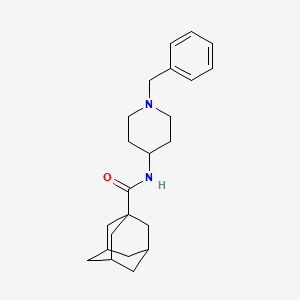

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide

説明

N-(1-Benzylpiperidin-4-yl)adamantane-1-carboxamide is a synthetic compound featuring an adamantane carboxamide core linked to a 1-benzylpiperidin-4-yl moiety.

特性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-25(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLKSCNJVAFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドの合成は、通常、アダマンタンコアの調製から始まる複数段階を伴います。 最後の段階は、カルボジイミドなどの適切な試薬を使用してアミド化反応によってカルボキサミド基を形成することを含みます .

工業的生産方法

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドの工業的生産は、同様の合成経路を伴う場合がありますが、大規模合成に最適化されています。 これには、最終生成物の高収率と高純度を確保するために、連続フロー反応器、自動合成プラットフォーム、およびハイスループット精製技術の使用が含まれます .

化学反応の分析

Oxidation Reactions

The adamantane core and piperidine nitrogen are primary oxidation sites:

Key Findings :

-

Adamantane oxidation typically requires strong oxidizing agents like KMnO₄, yielding carboxylic acids or ketones depending on conditions.

-

Piperidine N-oxidation with mCPBA forms stable N-oxide derivatives, a common modification for enhancing solubility .

Reduction Reactions

The benzyl group and amide functionality are susceptible to reduction:

Key Findings :

-

Catalytic hydrogenation removes the benzyl group, yielding N-(piperidin-4-yl)adamantane-1-carboxamide .

-

LiAlH₄ reduces the carboxamide to a methylamine group while preserving the adamantane structure.

Substitution Reactions

The piperidine nitrogen and adamantane positions allow nucleophilic/electrophilic substitutions:

Key Findings :

-

Piperidine reacts with alkyl halides to form N-alkylated products, enhancing pharmacological profiles .

-

Adamantane bromination occurs regioselectively at bridgehead positions under Friedel-Crafts conditions .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Supporting Data |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl | Adamantane-1-carboxylic acid + amine | Amide hydrolysis |

| Basic (NaOH, aqueous) | 2M NaOH | Carboxylate salt + free amine | Base-driven cleavage |

Key Findings :

-

Hydrolysis yields adamantane-1-carboxylic acid and 1-benzylpiperidin-4-amine, useful for derivatization.

Coupling Reactions

The carboxamide group participates in cross-coupling:

| Reaction Type | Catalysts/Reagents | Products | Supporting Data |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized derivatives | Triazole coupling analogs |

Key Findings :

-

Palladium-catalyzed coupling introduces aryl groups to the adamantane core, expanding structural diversity.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Preferred Solvents |

|---|---|---|---|

| Oxidation | Moderate | High | Water/DCM |

| Reduction | Fast | Low | Ether/THF |

| Substitution | Variable | Moderate | DMF/Toluene |

Mechanistic Insights

科学的研究の応用

Medicinal Applications

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide has been investigated for its potential therapeutic effects, particularly:

- Antiviral Activity : The compound has shown promise in inhibiting viral entry into host cells by binding to surface glycoproteins, making it a candidate for antiviral therapies against viruses such as Ebola.

- Neuroprotective Effects : Research indicates its potential in treating neurodegenerative diseases due to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors.

Biological Studies

The compound serves as a molecular probe in biological studies to investigate protein-ligand interactions. Its ability to modulate biological macromolecules makes it valuable for studying complex biochemical pathways.

Chemical Research

In organic chemistry, it acts as a building block for synthesizing more complex molecules and is utilized in various organic reactions due to its reactivity profile.

Material Science

The unique structural features of this compound allow it to be explored in the development of new materials with specific functional properties.

Case Studies

Case Study 1: Antiviral Efficacy Against Ebola

A study demonstrated that this compound effectively inhibited the entry of Ebola virus into host cells by binding to the viral glycoproteins, showcasing its potential as an antiviral agent.

Case Study 2: Neuroprotective Properties

Research exploring the compound's neuroprotective effects revealed its ability to influence dopamine receptor activity, suggesting a role in mitigating neurodegenerative processes.

作用機序

N-(1-ベンジル-4-ピペリジル)アダマンタン-1-カルボキサミドの作用機序には、ウイルス表面糖タンパク質などの特定の分子標的との相互作用が含まれます。 これらの糖タンパク質に結合することにより、この化合物はウイルスが宿主細胞に侵入するのを阻害し、それによって感染を防ぎます . この機序は、この化合物がエボラなどのウイルスに対して有効性を示した抗ウイルス研究の文脈で特に関連しています .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide to compounds with analogous structural features, focusing on structure-activity relationships (SAR) and biological outcomes.

Sigma Receptor Ligands

N-(1-Benzylpiperidin-4-yl)arylacetamide analogues (e.g., phenylacetamide derivatives) exhibit high affinity for sigma1 receptors (Ki values in the nM range) and selectivity over sigma2 receptors. For example:

- N-(1-Benzylpiperidin-4-yl)phenylacetamide shows a sigma1 Ki of 2.1 nM and sigma2 Ki of 220 nM (sigma1/sigma2 ratio = ~105) .

- Substituent effects : Replacement of the phenyl ring with thiophene or naphthyl maintains sigma1 affinity, while pyridyl or imidazole reduces affinity by >60-fold. Halogen substitution on the benzyl group enhances sigma2 binding .

Comparison to adamantane-1-carboxamide : The adamantane group may alter steric and electronic interactions with sigma receptors. Its bulkiness could reduce sigma1 affinity compared to planar arylacetamides but improve metabolic stability.

Anti-Prion Agents

Compound 32 (N-(1-benzylpiperidin-4-yl)acridine derivative) demonstrates potent in vitro anti-prion activity (EC50 < 1 µM). SAR studies show that benzyl chain length and substituent electronic properties (Hansch σ, Hammett π) modulate potency .

Comparison to adamantane-1-carboxamide : The adamantane core may enhance hydrophobic interactions with prion protein aggregates, though its lack of an aromatic acridine system could reduce intercalation-based mechanisms.

Acetylcholinesterase (AChE) Inhibitors

Compound 17 (1,2,3-triazole-chromenone carboxamide derivative) inhibits AChE with an IC50 of 1.80 µM. The benzylpiperidine moiety contributes to binding at the enzyme’s peripheral anionic site .

Antineoplastic Agents

Opaganib (3-(4-chlorophenyl)-N-[(pyridin-4-yl)methyl]adamantane-1-carboxamide) : This adamantane carboxamide derivative exhibits antineoplastic activity, likely through sphingosine kinase-2 inhibition. The pyridinylmethyl group enhances solubility and target engagement .

Comparison : Replacing pyridinylmethyl with benzylpiperidine may alter pharmacokinetics (e.g., brain penetration) but retain adamantane-mediated hydrophobic interactions with oncology targets.

Insecticidal Compounds

(2E,4E)-N-(1-Benzylpiperidin-4-yl)hexa-2,4-dienamide shows insecticidal activity against cabbage caterpillars. The conjugated dienamide system is critical for efficacy, likely interacting with insect neuronal ion channels .

Comparison : The adamantane carboxamide’s saturated structure may lack the conformational flexibility required for insecticidal activity, limiting its utility in this domain.

Data Table: Key Structural and Pharmacological Comparisons

Key Research Findings and Implications

- Sigma Receptor Selectivity: Arylacetamides prioritize sigma1 binding, but adamantane substitution could shift selectivity toward novel targets (e.g., NMDA receptors) due to steric effects .

- Anti-Prion Potential: While lacking the acridine scaffold, adamantane’s rigidity might stabilize interactions with β-sheet-rich prion aggregates .

- Therapeutic Trade-offs : The benzylpiperidine-adamantane combination balances lipophilicity (for CNS penetration) and metabolic stability, but may sacrifice potency in enzyme inhibition compared to flexible scaffolds .

生物活性

N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide, a compound derived from adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of the Compound

This compound features a unique structural framework that combines the piperidine moiety with an adamantane core. This structure is significant for its interaction with various biological targets, particularly in the context of neurological and viral diseases.

The primary mechanism of action for this compound involves its binding to specific receptors and proteins:

- Viral Entry Inhibition : The compound has been shown to inhibit viral entry by binding to surface glycoproteins, particularly in viruses like Ebola. This binding prevents the virus from entering host cells, thereby inhibiting infection.

- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

Several studies have explored the SAR of N-(1-benzylpiperidin-4-yl) derivatives, revealing insights into how structural modifications affect biological activity:

| Compound Modification | Sigma1 Affinity (Ki, nM) | Sigma2 Affinity (Ki, nM) |

|---|---|---|

| Unsubstituted | 3.90 | 240 |

| Phenyl to Thiophene | No significant change | No significant change |

| Imidazole/Pyridyl Substitution | >60-fold loss in affinity | No significant binding |

These findings indicate that specific substitutions can enhance or diminish receptor binding affinity, highlighting the importance of structural design in drug development .

Antiviral Properties

This compound has been investigated for its antiviral properties. It acts by disrupting the interaction between viral glycoproteins and host cell receptors, which is crucial for viral entry. For instance, studies have shown that this compound inhibits the entry of Ebola virus into cells by targeting the glycoprotein complex .

Neuroprotective Effects

The compound's ability to inhibit AChE positions it as a candidate for neuroprotective therapies. In various assays, it has demonstrated significant inhibition of AChE activity, which is vital for maintaining cholinergic neurotransmission in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound:

- Inhibition of AChE : A study reported that derivatives containing this moiety exhibited IC50 values as low as 1.2 µM against AChE, indicating potent inhibitory activity compared to existing drugs like donepezil .

- Sigma Receptor Binding : Another investigation highlighted that various derivatives showed high affinity for sigma receptors, particularly sigma1, which are implicated in several neurological processes .

- Antiviral Activity : Research demonstrated that this compound effectively inhibited Ebola virus entry into host cells by interfering with glycoprotein interactions .

Q & A

Basic: What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via amide coupling reactions between adamantane-1-carboxylic acid derivatives and 1-benzylpiperidin-4-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP to form the active ester intermediate.

- Nucleophilic substitution : React the activated acid with 1-benzylpiperidin-4-amine under inert conditions (N₂ atmosphere) in anhydrous DCM or THF .

- Yield optimization : Purification via column chromatography (silica gel, eluting with DCM/MeOH gradients) typically achieves yields of 60–70% .

- Scalability : Microwave-assisted synthesis at 80–100°C reduces reaction time from 24 hours to 2–4 hours while maintaining yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., CDCl₃) to confirm the adamantane core (δ ~1.6–2.2 ppm for bridgehead protons) and benzylpiperidinyl moiety (δ ~7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) with [M+H] or [M+Na] ions confirms molecular weight (e.g., calculated for C₂₃H₃₁N₂O: 367.2385; observed: 367.2388) .

- HPLC-Purity : Reverse-phase C18 columns (MeCN/H₂O gradient) with UV detection at 254 nm ensure >95% purity .

Advanced: How do structural modifications influence sigma-1 receptor binding affinity?

Methodological Answer:

- Substituent Effects :

- Adamantane substitution : Replacing adamantane with bicyclo[2.2.1]heptane reduces binding affinity by ~50%, as shown in competitive radioligand assays ( values) .

- Benzylpiperidinyl modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhances lipophilicity and sigma-1 affinity ( < 10 nM) .

- Methodology :

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Data Normalization : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, discrepancies in sigma-1 receptor inhibition may arise from differences in membrane preparation (rat vs. human tissues) .

- Orthogonal Validation : Combine radioligand binding data with functional assays (e.g., calcium flux in HEK293 cells expressing sigma-1 receptors) .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., lipophilicity vs. steric effects) using tools like Prism or R .

Advanced: What strategies improve selectivity for enzyme targets like G9a/DNMT3A?

Methodological Answer:

- Scaffold Hybridization : Attach quinazolin-4-amine or morpholino groups to the benzylpiperidinyl moiety, as seen in BIX-01294 derivatives, to enhance DNMT3A inhibition (IC₅₀ = 2.1 µM) over G9a (IC₅₀ > 100 µM) .

- Structure-Activity Relationship (SAR) :

- Crystallography : Co-crystal structures with DNMT3A (PDB: 6RZ7) guide rational design of hydrogen-bonding interactions with Asp-697 .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (OSHA GHS Category 2B for acute toxicity) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or synthesis.

- Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities (avoid aqueous release due to potential bioaccumulation) .

Advanced: How to design metabolically stable analogues of this compound?

Methodological Answer:

- Metabolic Hotspot Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Adamantane oxidation (C-2 position) is a primary degradation pathway .

- Stabilization Strategies :

Advanced: What computational tools predict pharmacokinetic properties of derivatives?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP3A4 inhibition risk .

- MD Simulations : GROMACS or NAMD models assess membrane permeability by tracking free-energy profiles in lipid bilayers .

Basic: How to troubleshoot low yields in amide coupling steps?

Methodological Answer:

- Activation Issues : Ensure fresh coupling agents (e.g., EDCI) and stoichiometric DMAP (10 mol%) to prevent premature hydrolysis .

- Solvent Choice : Anhydrous DMF or THF improves reactivity over DCM for sterically hindered amines .

- Workup Optimization : Quench with ice-cold water and extract with ethyl acetate (3×) to recover unreacted starting materials .

Advanced: What are the implications of regulatory controls on related piperidinyl compounds?

Methodological Answer:

- Legal Considerations : Analogues like benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide) are controlled under the US Controlled Substances Act due to opioid receptor activity. Ensure structural distinctions (e.g., adamantane vs. propionamide) to avoid regulatory overlap .

- Documentation : Maintain detailed synthesis logs and analytical data for DEA compliance during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。